molecular formula C18H23N3O4 B6005353 6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one

6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one

货号 B6005353
分子量: 345.4 g/mol
InChI 键: FGIUZFRDQQCKHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one, commonly known as ONO-7300243, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It has been developed by Ono Pharmaceutical Co., Ltd. and has been granted a patent in several countries.

作用机制

ONO-7300243 inhibits the activity of MELK by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal functions, which include promoting cell proliferation and survival. By inhibiting MELK, ONO-7300243 induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ONO-7300243 has been shown to have a potent anti-tumor effect in preclinical models of various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little or no effect on normal cells.

实验室实验的优点和局限性

The advantages of ONO-7300243 in lab experiments include its high potency and specificity for MELK, as well as its ability to induce cell cycle arrest and apoptosis in cancer cells. However, the limitations of ONO-7300243 include its relatively low solubility and bioavailability, which may limit its effectiveness in vivo. In addition, further studies are needed to determine the optimal dosing regimen and potential toxicities of ONO-7300243.

未来方向

There are several potential future directions for research on ONO-7300243. These include:
1. Clinical Trials: ONO-7300243 is currently in preclinical development and has not yet been tested in clinical trials. Future studies will need to determine the safety and efficacy of ONO-7300243 in humans.
2. Combination Therapy: ONO-7300243 may be effective in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Future studies will need to determine the optimal combination regimens.
3. Biomarker Identification: ONO-7300243 may be more effective in certain subtypes of cancer that overexpress MELK. Future studies will need to identify biomarkers that can predict which patients are most likely to respond to ONO-7300243.
4. Structural Optimization: Further structural optimization of ONO-7300243 may lead to improved solubility, bioavailability, and potency.
Conclusion:
ONO-7300243 is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical models of various types of cancer. Its mechanism of action involves targeting the protein MELK, which is overexpressed in many types of cancer. While further studies are needed to determine its safety and efficacy in humans, ONO-7300243 represents a promising new approach to the treatment of cancer.

合成方法

The synthesis of ONO-7300243 involves a multi-step process starting from commercially available starting materials. The key step involves the formation of a spirocyclic lactam through a Diels-Alder reaction between a substituted cyclohexadiene and a maleimide. The resulting spirocyclic lactam is then subjected to a series of transformations to give the final product.

科学研究应用

ONO-7300243 has been extensively studied in preclinical models of various types of cancer, including lung cancer, breast cancer, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by targeting a specific protein called MELK (Maternal Embryonic Leucine Zipper Kinase). MELK is overexpressed in many types of cancer and is believed to play a critical role in the survival and growth of cancer cells.

属性

IUPAC Name

4-[1-(2-oxo-1-oxaspiro[4.4]nonane-4-carbonyl)piperidin-3-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-15-9-14(19-11-20-15)12-4-3-7-21(10-12)17(24)13-8-16(23)25-18(13)5-1-2-6-18/h9,11-13H,1-8,10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUZFRDQQCKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)N3CCCC(C3)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[(2-oxo-1-oxaspiro[4.4]non-4-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。